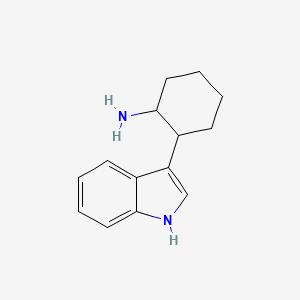

2-(1H-indol-3-yl)cyclohexanaMine

説明

Contextualization within Indole (B1671886) Chemistry

The indole nucleus is a fundamental structural unit in numerous natural products, including the amino acid tryptophan and the neurotransmitter serotonin (B10506). researchgate.net Its aromatic nature and the reactivity of the pyrrole (B145914) ring, especially at the C3 position, make it a versatile building block for chemical synthesis. nih.gov The introduction of a cyclohexanamine substituent at this position, as seen in 2-(1H-indol-3-yl)cyclohexanamine, introduces a non-planar, saturated ring system bearing a primary amine. This appendage significantly influences the parent indole's physicochemical properties, such as lipophilicity and basicity, while also providing a handle for further chemical modifications. The inherent chirality of the cyclohexanamine ring further adds to the structural diversity of its derivatives.

Significance in Medicinal Chemistry and Organic Synthesis

The indole-cyclohexanamine scaffold is a valuable pharmacophore in drug discovery. The indole moiety is known to interact with a wide range of biological targets, and the cyclohexanamine portion can modulate this activity and improve pharmacokinetic properties. researchgate.netnih.gov Derivatives of this scaffold have been investigated for their potential as therapeutic agents in various disease areas. chemimpex.com

In the realm of organic synthesis, this compound serves as a versatile intermediate. chemimpex.com The primary amine group can be readily functionalized to create a diverse library of analogs, while the indole ring can undergo various electrophilic substitution reactions. This allows for the systematic exploration of the structure-activity relationships (SAR) of compounds based on this scaffold.

Research Trajectory of this compound and Related Analogs

Initial research into this compound and its analogs has been driven by the quest for novel bioactive molecules. While specific, in-depth studies on the parent compound are not extensively detailed in publicly available literature, the broader class of indole derivatives has been a subject of intense investigation for decades. nih.gov Research has focused on synthesizing and evaluating analogs with modifications on both the indole nucleus and the cyclohexanamine ring. These studies have explored the impact of these modifications on biological activity, aiming to identify compounds with enhanced potency and selectivity for various therapeutic targets. The exploration of related structures, such as N-[3-(2-methyl-1H-indol-3-yl)propyl]cyclohexanamine, highlights the ongoing efforts to develop novel compounds based on the indole-cyclohexanamine scaffold.

Interactive Data Table: Properties of this compound

| Property | Value |

| CAS Number | 4765-27-9 chemimpex.com |

| Molecular Formula | C14H18N2 |

| Purity | ≥ 95% (HPLC) chemimpex.com |

| Synonyms | Indole-3-cyclohexylamine chemimpex.com |

Structure

3D Structure

特性

IUPAC Name |

2-(1H-indol-3-yl)cyclohexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2/c15-13-7-3-1-5-10(13)12-9-16-14-8-4-2-6-11(12)14/h2,4,6,8-10,13,16H,1,3,5,7,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNYGRAFWZLKHBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)C2=CNC3=CC=CC=C32)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 1h Indol 3 Yl Cyclohexanamine and Its Derivatives

Direct Synthetic Routes to the Core Scaffold

Direct approaches to the 2-(1H-indol-3-yl)cyclohexanamine scaffold involve the formation of the key carbon-nitrogen bond or the cyclization to form one of the ring systems in the final steps of the synthesis.

Amination Strategies

Direct amination strategies focus on introducing the amine group onto a pre-existing 2-(1H-indol-3-yl)cyclohexane framework. This can be a challenging transformation, often requiring harsh reaction conditions or specialized catalysts. One conceptual approach involves the direct catalytic amination of C-H bonds, a field of growing interest for its atom economy. However, the selective amination of the cyclohexyl ring at the desired position in the presence of the reactive indole (B1671886) nucleus presents a significant regioselectivity challenge.

Reductive Amination Approaches

Reductive amination is a widely used and versatile method for the synthesis of amines. researchgate.net In the context of this compound, this approach typically involves the reaction of a 2-(1H-indol-3-yl)cyclohexanone intermediate with an amine source in the presence of a reducing agent.

The reaction proceeds through the initial formation of a hemiaminal, which then dehydrates to form an imine or enamine intermediate. This intermediate is then reduced in situ to the desired amine. A variety of reducing agents can be employed, including sodium borohydride, sodium cyanoborohydride, and catalytic hydrogenation. nih.gov The choice of amine source can range from ammonia (B1221849) to primary and secondary amines, allowing for the synthesis of a diverse range of N-substituted derivatives. researchgate.net The efficiency of the reaction can be influenced by factors such as the catalyst, solvent, and reaction temperature. For instance, the use of supported palladium catalysts has been explored for the amination of cyclohexanone (B45756). nih.gov

Table 1: Reductive Amination of Cyclohexanone Derivatives

| Catalyst | Reducing Agent | Amine Source | Product | Yield (%) | Reference |

| Pd/C | H₂ | Aniline | N-Cyclohexylaniline | >95 | nih.gov |

| Zeolite Hβ/HY | NH₃/H₂ | Ammonia | Cyclohexylamine (B46788) | ~19 | researchgate.net |

| Co(I)-NHC complex | Silanes | Various | Secondary amines | Good | researchgate.net |

Cyclization Reactions

Cyclization reactions represent another key strategy for constructing the this compound framework. These methods often involve the formation of the indole or the cyclohexane (B81311) ring as the final key step. The Fischer indole synthesis is a classic and powerful method for indole formation, which can be adapted to synthesize indole derivatives fused to a cyclohexane ring. nih.govrsc.org This typically involves the reaction of a phenylhydrazine (B124118) with a cyclohexanone derivative under acidic conditions.

Palladium-catalyzed cyclization reactions have also emerged as a powerful tool for the synthesis of indoles and other heterocyclic systems. mdpi.com These reactions can involve intramolecular C-N bond formation from suitably functionalized precursors. For example, the cyclization of an aniline-tethered alkynyl cyclohexadienone can lead to the formation of a cyclohexanone-fused indole derivative. mdpi.com Furthermore, cascade reactions involving an initial amination followed by an intramolecular cyclization have been developed for the synthesis of nitrogen-containing heterocycles. nih.gov

Precursor Compound Synthesis and Modification

An alternative to direct synthesis involves the preparation and subsequent modification of key precursor compounds. This multi-step approach allows for greater control over the stereochemistry and substitution patterns of the final product.

Indole Carbaldehyde and Cyclohexylamine Condensation

A common strategy involves the condensation of indole-3-carboxaldehyde (B46971) with cyclohexylamine. researchgate.net This reaction typically forms a Schiff base intermediate, which can then be reduced to afford the desired this compound. The initial condensation is often carried out under conditions that facilitate the removal of water, driving the equilibrium towards the formation of the imine. Subsequent reduction can be achieved using various reducing agents, similar to those used in direct reductive amination. This method is advantageous as both indole-3-carboxaldehyde and cyclohexylamine are readily available starting materials. ekb.eg

Table 2: Reactions involving Indole-3-carboxaldehyde

| Reactant | Reagent/Catalyst | Product Type | Reference |

| Primary amines | Propan-2-ol | β-aminoalcohols | researchgate.net |

| 3-chloro acetylchloride | Triethylamine (B128534) | 1-(2-chloroacetyl)-1H-indole-3-carboxaldehyde | |

| Aryl amines | Base | Indole-3-carboxaldehyde analogues | |

| Hexamethylenetetramine/CAN-SiO₂ | - | 1H-indole-3-carboxaldehyde | ekb.eg |

Functionalized Cyclohexanone Derivatives

The use of functionalized cyclohexanone derivatives provides a versatile entry point for the synthesis of the target molecule and its analogues. organic-chemistry.org For instance, a cyclohexanone bearing a suitable leaving group at the 2-position can be reacted with an indole nucleophile, followed by amination of the ketone. Alternatively, a 2-halocyclohexanone can first undergo amination, followed by a coupling reaction with an indole derivative. The Fischer indole synthesis, as mentioned earlier, can utilize functionalized cyclohexanones to introduce substituents onto the cyclohexane ring of the final product. nih.gov The synthesis of various substituted indole derivatives often relies on the availability of appropriately functionalized precursors. openmedicinalchemistryjournal.com

Multi-Component Reaction Pathways

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials, offer an efficient and atom-economical approach to complex molecules. While a direct MCR for this compound is not prominently documented, the principles of MCRs can be applied to construct analogous and related indole structures, showcasing the potential for this strategy.

For instance, a one-pot synthesis for a furan-2(5H)-one derivative bearing an indole fragment has been developed through the telescoped multicomponent reaction of indole, 4-methoxyphenylglyoxal, and Meldrum's acid. mdpi.comresearchgate.net This reaction proceeds by first forming a Michael acceptor from the condensation of Meldrum's acid and the glyoxal, which then undergoes addition by the indole. researchgate.net A subsequent acid-catalyzed intramolecular cyclization yields the final product. researchgate.net The efficiency of this approach is highlighted by the use of readily available starting materials and simple process, leading to good yields. mdpi.com

Another example is the three-component reaction of arylglyoxal monohydrate, 2-amino-1,4-naphthoquinone, and indole, catalyzed by sulfamic acid, to produce complex 3-(1H-indol-3-yl)-2-phenyl-1H-benzo[f]indole-4,9-dione derivatives. nih.gov This method is notable for its speed and the formation of three new bonds in a single step. nih.gov These examples demonstrate the power of MCRs to rapidly build molecular complexity around the indole core, suggesting that a convergent MCR could be designed for synthesizing derivatives of this compound by strategically choosing precursors that would assemble the desired cyclohexanamine ring.

| Reactants | Catalyst/Conditions | Product Type | Reference |

| Indole, 4-Methoxyphenylglyoxal, Meldrum's acid | Et3N, MeCN, reflux; then AcOH, reflux | 4-(1H-indol-3-yl)-5-(4-methoxyphenyl)furan-2(5H)-one | mdpi.comresearchgate.net |

| Arylglyoxal, 2-Amino-1,4-naphthoquinone, Indole | 10 mol% Sulfamic acid, MeCN, reflux | 3-(1H-indol-3-yl)-2-phenyl-1H-benzo[f]indole-4,9-dione | nih.gov |

| Ninhydrin (B49086), Malononitrile, N-binucleophiles | Water, room temperature | 2-Indanilidene-heterocyclic scaffolds | nih.gov |

Stereoselective Synthesis and Chiral Resolution

The presence of two stereocenters in this compound necessitates stereocontrolled synthetic methods. This can be achieved either through stereoselective synthesis, which creates a specific stereoisomer, or by chiral resolution of a racemic mixture.

Stereoselective Synthesis: A key challenge is the stereoselective construction of the 1,2-substituted cyclohexylamine core. Photoredox catalysis has enabled a [4 + 2]-cycloaddition reaction of benzocyclobutylamines with unsaturated enones to forge benzocyclohexylamines with excellent diastereoselectivities. nih.gov This process involves the single-electron oxidation of the amine to generate a radical cation that participates in a cycloaddition, successfully creating adjacent tertiary and all-carbon quaternary stereocenters. nih.gov Enzymatic synthesis offers another powerful tool. A three-component strategy combining an aldol (B89426) reaction catalyzed by a D-fructose-6-phosphate aldolase (B8822740) (FSA) variant with a reductive amination catalyzed by an imine reductase (IRED) can produce amino-polyols with high stereoselectivity. nih.gov Such biocatalytic cascades could be adapted to generate the chiral centers of the target molecule from simple prochiral starting materials. nih.gov

Chiral Resolution: When a racemic mixture is synthesized, chiral resolution is required to separate the enantiomers. The most common method is the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent. wikipedia.org Agents like tartaric acid are frequently used to form salts with amines, which, having different physical properties (such as solubility), can be separated by fractional crystallization. wikipedia.orgrsc.org After separation, the pure enantiomer of the amine is recovered by removing the resolving agent. wikipedia.org A case study on the resolution of racemic 1-phenyl-1,2,3,4-tetrahydroisoquinoline (B142631) demonstrates the practical application of this technique, achieving high enantiomeric excess. rsc.org More advanced techniques involve chiral column chromatography. wikipedia.org Recent studies have also utilized molecular docking to understand and predict the chiral recognition mechanisms between analytes and chiral selectors, such as glycopeptides, to optimize separation protocols. nih.gov

| Method | Description | Key Feature | Reference |

| Stereoselective Synthesis | |||

| Photocatalyzed [4+2] Cycloaddition | Reaction of benzocyclobutylamines with vinylketones. | Excellent diastereoselectivity for cyclohexylamines. | nih.gov |

| Enzymatic Cascade | Three-component reaction using aldolase and imine reductase. | High stereoselective formation of multiple chiral centers. | nih.gov |

| Chiral Resolution | |||

| Diastereomeric Salt Formation | Reaction of racemic amine with a chiral acid (e.g., tartaric acid). | Classical, robust method for separating enantiomers via crystallization. | wikipedia.orgrsc.org |

| Chiral Chromatography | Separation of enantiomers on a chiral stationary phase. | Analytical and preparative separation based on differential interactions. | wikipedia.orgnih.gov |

Advanced Synthetic Techniques

Modern synthetic chemistry increasingly relies on advanced technologies to improve efficiency, safety, and scalability. Continuous flow synthesis and novel catalytic approaches are at the forefront of these efforts.

Continuous flow chemistry, where reactions are run in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety, and potential for automation.

A notable example is the automated, multistep continuous flow synthesis of 2-(1H-indol-3-yl)thiazole derivatives. nih.govnih.govresearchgate.net This process integrates a sequential Hantzsch thiazole (B1198619) synthesis, deketalization, and a Fischer indole synthesis into a single, uninterrupted sequence. nih.govresearchgate.net The entire three-step synthesis of complex, drug-like molecules was achieved in under 15 minutes with high yields (38–82%) without isolating intermediates. nih.govresearchgate.net Similarly, the synthesis of the cyclohexanamine portion can benefit from flow chemistry, as demonstrated by an integrated five-step continuous flow synthesis of 2-(1-cyclohexenyl)ethylamine (B57816) from cyclohexanone. rsc.org These examples underscore the potential of flow technology to streamline the synthesis of this compound by telescoping multiple reaction steps.

| Product | Synthetic Steps | Reactor/Conditions | Key Advantage | Reference |

| 2-(1H-indol-3-yl)thiazole derivatives | Hantzsch thiazole synthesis, deketalization, Fischer indole synthesis | Syrris AFRICA® station, heated glass microreactors (up to 200 °C) | Reaction time <15 min, high yields (38-82%) over 3 steps | nih.govnih.govresearchgate.net |

| 2-(1-Cyclohexenyl)ethylamine | Grignard addition, dehydration, chlorination, amination, hydrazinolysis | PTFE coil reactors, various temperatures and pressures | Integrated five-step process | rsc.org |

Catalysis, particularly using transition metals, is fundamental to modern organic synthesis, enabling reactions that would otherwise be difficult or impossible. The synthesis of the indole nucleus itself is often achieved through transition-metal-catalyzed methods. A prominent strategy is the palladium-catalyzed cyclization of 2-alkynylaniline derivatives. mdpi.com This approach is versatile, allowing for the synthesis of various 2-substituted indoles, and can be performed in environmentally benign aqueous micellar media. mdpi.com

Beyond forming the indole ring, transition metals can be used to construct or functionalize the cyclohexane ring. For example, rhodium-catalyzed [2+2+2] cycloaddition reactions are a powerful method for constructing six-membered rings from three alkyne components. tdx.cat While complex, this strategy could potentially be used to build the substituted cyclohexane ring system. Lewis acids like AlCl₃ have also been shown to catalyze the regioselective C3 alkylation of 2-indolylmethanols with enamides, demonstrating a non-transition metal catalytic approach to functionalizing the indole core. mdpi.com The versatility of transition metals like gold, rhodium, and zirconium in various organic transformations further highlights the vast potential for catalytic strategies in the synthesis of complex targets like this compound. youtube.comyoutube.com

| Catalytic Method | Metal/Catalyst | Transformation | Application | Reference |

| Intramolecular Cyclization | Pd(OAc)₂ | Cyclization of 2-alkynylanilines to indoles | Synthesis of the indole core | mdpi.com |

| [2+2+2] Cycloaddition | [Rh(COD)₂]BF₄ | Cyclization of triynes to form benzene (B151609) derivatives | Potential route to construct the cyclohexane ring | tdx.cat |

| C-C Bond Formation | AlCl₃ (Lewis Acid) | C3-alkylation of 2-indolylmethanols with enamides | Functionalization of the indole ring | mdpi.com |

Structure Activity Relationship Sar and Derivatization Strategies

Exploration of Substituent Effects on Biological Activity

The biological activity of 2-(1H-indol-3-yl)cyclohexanamine analogs is highly sensitive to the nature and position of various substituents. Systematic exploration of these effects on its three main structural components provides a clear roadmap for potency and selectivity optimization.

Modifications to the Indole (B1671886) Moiety

The indole nucleus is a cornerstone of many biologically active compounds and serves as a critical pharmacophore in this scaffold. Its modification is a key strategy for modulating activity. Research on related indole-containing compounds provides significant insights into potential derivatization approaches.

Substitutions at various positions on the indole ring can dramatically alter binding affinity and functional activity. For instance, in studies of related indole derivatives, introducing substituents at the C-5 position, such as methoxy (B1213986) or nitro groups, has been shown to influence anti-inflammatory or anticancer activity. mdpi.comnih.gov Similarly, modifications at the N-1 position, such as the addition of a benzyl (B1604629) or benzenesulfonyl group, have been explored to enhance anti-angiogenic properties in other indole-based scaffolds. researchgate.netresearchgate.net N-methylation or ethylation, however, has been found to decrease affinity in some serotonin (B10506) reuptake inhibitors, suggesting that a hydrogen bond donor at the N-1 position may be a crucial interaction.

The following table summarizes substituent effects observed in various classes of indole-containing compounds, which can guide the derivatization of the this compound scaffold.

| Parent Compound Class | Indole Position | Substituent | Observed Effect on Activity |

| Indole-3-carboxamides | N-1 | Amantadine Ring | Synthesis of derivatives. researchgate.net |

| Indole-based MK2 Inhibitors | Lactam Ring | Aminomethyl Groups | Increased potency. nih.gov |

| Indole-3-ylglyoxylamines | C-5 | Various (e.g., Cl, OCH3) | Generally feeble anti-inflammatory activity. nih.gov |

| Bis-indolyl Conjugates | N-1 | Aromatic/Aliphatic Groups | Aliphatic substitutions showed better cytotoxic activity. nih.gov |

| Indole-3-carbinols | C-3 | Various | Substituent type significantly affects antioxidant properties. researchgate.net |

Modifications to the Cyclohexane (B81311) Ring

The cyclohexane ring serves as a three-dimensional scaffold that dictates the spatial orientation of the indole and amine functionalities. Its conformational properties and potential for substitution are critical determinants of biological activity.

The stereochemistry of the 1,2-substitution on the cyclohexane ring is of paramount importance. The cis and trans isomers of this compound present the indole and amine groups at different angles and distances, which can lead to significant differences in how they interact with a biological target. nih.govnih.gov Studies on analogous compounds, such as cyclopropyl (B3062369) and cyclobutyl epothilones, have demonstrated that stereochemistry at specific positions is crucial for biological activity. nih.gov For example, in a series of conformationally restricted tryptamines, the trans-cyclopropane isomers displayed significantly higher affinity than the cis isomers, highlighting the sensitivity of receptor binding to the spatial arrangement of the pharmacophores.

While direct substitution on the cyclohexane ring of this specific compound is not extensively documented, it represents a viable strategy for refining physicochemical properties and exploring the binding pocket of a target for additional interactions.

Variations at the Amine Nitrogen

The primary amine of this compound is a key interaction point, often involved in salt-bridge formation or hydrogen bonding within a receptor. Modification of this group is a classic medicinal chemistry strategy to modulate potency, selectivity, and pharmacokinetic properties.

Studies on structurally related 1-(2-benzo[b]thienyl)cyclohexylamines, which also feature a cyclohexylamine (B46788) core, have shown that a considerable degree of structural variation is permitted at the nitrogen atom while retaining high affinity. Key findings from this research that are applicable to the current scaffold include:

Monoalkylation vs. Dialkylation : Monoalkyl N-substituted derivatives, such as those with N-butyl or N-(cyclopropylmethyl) groups, surprisingly displayed the highest affinity for the dopamine (B1211576) transporter.

Size and Lipophilicity : Increasing the size and lipophilicity of the N-substituents generally led to improved binding affinity, up to a certain point.

Polar Groups : The introduction of additional polar groups, such as amides or other amines, on the N-substituents was also explored to further probe the binding site.

These results suggest that modifying the amine with small alkyl groups (e.g., methyl, ethyl, propyl) or dialkyl groups could be a fruitful strategy for optimizing the activity of this compound.

Conformational Analysis and its Impact on Ligand-Target Interactions

The relative stereochemistry of the indole and amine groups (cis or trans) locks the molecule into distinct conformational families.

In the trans isomer , the two substituents are on opposite sides of the ring. In the most stable di-equatorial chair conformation, the indole and amine groups are positioned approximately 180° apart, leading to a more extended, linear shape.

In the cis isomer , the substituents are on the same side of the ring. This forces one substituent to be axial and the other equatorial in a chair conformation, resulting in a more folded or compact shape.

This conformational restriction significantly impacts how the ligand can fit into a binding pocket. A target that requires the indole and amine pharmacophores to be a specific distance apart will likely show high selectivity for one stereoisomer over the other. nih.gov The use of conformationally rigid scaffolds is a proven strategy for improving potency and selectivity by "locking" a molecule into its bioactive conformation, thereby reducing the entropic penalty of binding. nih.gov

Scaffold Hopping and Bioisosteric Replacements

When a lead scaffold presents challenges, such as poor metabolic stability or synthetic difficulty, medicinal chemists often turn to scaffold hopping and bioisosteric replacement. These strategies involve replacing a core structural element with a different one that preserves the key geometric and electronic features required for biological activity.

For this compound, the indole moiety is a prime candidate for such modifications. The goal is to find a different heterocyclic system that can mimic the indole's role as a large, flat aromatic system capable of engaging in π-stacking and hydrogen bonding interactions. A notable example from the literature is the successful "scaffold hop" from an indole core to an indazole framework to develop dual MCL-1/BCL-2 inhibitors. Benzimidazoles have also been explored as suitable replacements for indoles in various contexts.

Bioisosteric replacement can be used to subtly tune a compound's properties. For instance, replacing the indole with a 7-azaindole (B17877) introduces a hydrogen bond acceptor (the pyridine (B92270) nitrogen) which can probe for new interactions in the binding site and alter properties like solubility and metabolism.

| Original Scaffold | Potential Bioisostere/Scaffold Hop | Rationale | Reference |

| Indole | Indazole | Preserves the bicyclic aromatic structure and key vector relationships of substituents. | |

| Indole | Benzimidazole | Mimics the size and hydrogen-bonding pattern of indole. | |

| Indole | 7-Azaindole | Introduces a hydrogen bond acceptor, potentially improving properties. | |

| Indole | Thienopyrrole | A different bicyclic heterocycle that can occupy similar space. |

Development of Targeted Libraries for SAR Profiling

To efficiently explore the structure-activity relationships of the this compound scaffold, the design and synthesis of targeted chemical libraries are essential. A focused library would systematically probe the key areas of the molecule identified in the SAR analysis.

A rational approach to library design would involve a combinatorial or parallel synthesis strategy with the following variations:

Indole Moiety Variations : A subset of the library would feature different substituents (e.g., fluoro, chloro, methoxy, cyano) at key positions on the indole ring, such as C-5 and C-7, to explore electronic and steric effects. N-1 alkylation or acylation could also be included.

Amine Substitutions : Another dimension of the library would explore a range of substituents on the amine nitrogen, including small alkyl groups (methyl, ethyl), larger groups (butyl, benzyl), and dialkylation to probe the space around this key interaction point. nih.gov

Stereochemical Diversity : Crucially, the library should include both the cis and trans isomers of the cyclohexyl ring to fully understand the impact of the scaffold's 3D geometry on activity.

By synthesizing and screening such a focused library, researchers can rapidly generate a detailed SAR map, identify key interactions between the ligand and its target, and quickly advance promising candidates toward leads with improved potency and selectivity.

Computational and Theoretical Studies

Molecular Docking Investigations of Ligand-Target Interactions

Molecular docking is a pivotal computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. It is instrumental in understanding the interactions between a ligand, such as 2-(1H-indol-3-yl)cyclohexanamine, and its biological target, which can be a receptor or an enzyme.

While specific molecular docking studies on this compound are not extensively documented in publicly available literature, the principles of its interaction with receptor binding sites can be inferred from studies on analogous indole (B1671886) derivatives. For instance, molecular docking studies on various indole-based compounds have revealed key interactions within the binding pockets of G-protein coupled receptors (GPCRs), such as serotonin (B10506) and dopamine (B1211576) receptors. nih.govnih.gov

In a typical scenario, the indole moiety of the ligand penetrates deep into a hydrophobic microdomain of the receptor's binding pocket. nih.gov The amine group on the cyclohexyl ring is a critical feature, likely forming a salt bridge with an acidic residue, such as aspartic acid, which is a common anchoring point in many aminergic GPCRs. nih.gov The stereochemistry of the cyclohexyl ring and the relative orientation of the indole and amine substituents would significantly influence the binding affinity and selectivity towards different receptor subtypes.

A hypothetical docking study of this compound into a serotonin receptor, for example, would likely show the indole ring forming π-π stacking or hydrophobic interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan within the binding site. The protonated amine would engage in a strong ionic interaction with a conserved aspartate residue. nih.gov The cyclohexyl ring would occupy a hydrophobic pocket, and its conformation (chair or boat) would be crucial for optimal fitting.

Computational studies on close analogs of this compound have provided valuable insights into its potential interactions with enzyme active sites. A notable example is the investigation of 4-(1H-indol-3-yl)cyclohex-3-en-1-amine derivatives as histone deacetylase (HDAC) inhibitors. nih.gov HDACs are a class of enzymes that play a crucial role in epigenetic regulation and are important targets in cancer therapy. nih.gov

In a study on these analogs, molecular docking was employed to understand their binding mode within the active site of HDAC1, HDAC2, and HDAC3. nih.gov The docking results for a representative compound, YZ1, which shares the core indole and cyclohexene (B86901) amine structure, revealed that the molecule adopts a specific conformation to interact with key residues in the enzyme's active site. nih.gov The hydroxamic acid group, a common zinc-binding group in HDAC inhibitors, chelates the catalytic zinc ion in the active site. The indole moiety extends towards the surface of the active site, forming hydrophobic interactions. nih.gov

While this compound lacks a hydroxamic acid group, its primary amine could potentially interact with the zinc ion or other polar residues in the active site of metalloenzymes. The indole ring would likely engage in hydrophobic and π-π interactions with residues lining the active site channel.

Table 1: Hypothetical Docking Scores and Key Interactions of this compound Analogs with HDAC Isoforms

| Compound | Target Enzyme | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |

| YZ1 (analog) | HDAC1 | -9.8 | Zn2+, HIS142, HIS143, TYR306 | Zinc chelation, H-bond, Hydrophobic |

| YZ1 (analog) | HDAC2 | -10.2 | Zn2+, HIS142, HIS143, PHE207 | Zinc chelation, H-bond, π-π stacking |

| YZ1 (analog) | HDAC3 | -9.5 | Zn2+, HIS131, HIS132, PHE199 | Zinc chelation, H-bond, Hydrophobic |

This table is based on data for the analog YZ1 from a study on HDAC inhibitors and is intended to be illustrative of the potential interactions of similar scaffolds. nih.gov

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a powerful computational tool that defines the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. This model can then be used in virtual screening to identify new potential drug candidates from large compound libraries.

Ligand-based pharmacophore models are developed from a set of known active molecules, even when the three-dimensional structure of the biological target is unknown. nih.gov The process involves aligning the active compounds and identifying common chemical features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. nih.gov

For this compound and its derivatives, a ligand-based pharmacophore model could be generated if a series of these compounds with known biological activity (e.g., binding affinities for a specific receptor) were available. The resulting pharmacophore would likely feature:

An aromatic ring feature corresponding to the indole nucleus.

A hydrogen bond donor feature from the indole N-H group.

A positive ionizable feature representing the protonated amine on the cyclohexyl ring.

One or more hydrophobic features corresponding to the cyclohexyl ring and the indole core.

The relative distances and spatial arrangement of these features would be crucial for biological activity.

When the three-dimensional structure of the target protein is available, a structure-based pharmacophore model can be derived. nih.gov This approach identifies the key interaction points within the binding site of the protein. These interaction points, which complement the chemical features of a bound ligand, are then translated into a pharmacophore model.

For example, if the crystal structure of a receptor complexed with a ligand similar to this compound were available, a structure-based pharmacophore could be developed. The model would include features that map to the specific amino acid residues involved in key interactions, such as an aromatic feature for a π-π stacking interaction with a phenylalanine residue or a hydrogen bond acceptor feature corresponding to the carbonyl oxygen of a peptide backbone.

Once a pharmacophore model is generated and validated, it can be used as a 3D query to screen large databases of chemical compounds in a process known as virtual screening. nih.govcore.ac.uk This allows for the rapid identification of "hits"—molecules that match the pharmacophoric features and are therefore likely to be active at the target of interest.

A pharmacophore model for this compound could be employed to search for novel compounds with similar biological activity but different chemical scaffolds. This can lead to the discovery of new lead compounds with improved properties, such as higher potency, better selectivity, or more favorable pharmacokinetic profiles. The identified hits would then be subjected to further computational analysis, such as molecular docking, before being prioritized for chemical synthesis and biological testing. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a compound with its biological activity. nih.gov These models are instrumental in drug discovery for predicting the activity of new chemical entities, thereby optimizing lead compounds and prioritizing synthesis efforts. nih.govnih.gov QSAR studies are broadly categorized into two-dimensional (2D-QSAR) and three-dimensional (3D-QSAR) approaches, which consider different aspects of the molecular structure.

Two-dimensional QSAR (2D-QSAR) methodologies establish a relationship between the biological activity of a series of compounds and their physicochemical descriptors, which are calculated from the 2D representation of the molecules. mdpi.com These descriptors can be electronic, steric, hydrophobic, or topological in nature. The goal is to develop a statistically significant mathematical equation that can predict the activity of compounds based on these properties. walisongo.ac.id

For indole derivatives, 2D-QSAR studies have been employed to elucidate the structural requirements for various biological activities. For instance, in a study on novel 1H-3-indolyl derivatives as antioxidants, 2D-QSAR modeling was performed to guide the synthesis of the most promising candidates for in vitro testing. mdpi.com Similarly, QSAR analysis of 2,3-diaryl indoles as selective cyclooxygenase-2 (COX-2) inhibitors provided valuable insights into the roles of different substituents on the indole scaffold. researchgate.net The analysis revealed that electronic and steric descriptors were key to explaining the inhibitory activity. researchgate.net

Commonly used descriptors in 2D-QSAR studies for indole-related compounds include:

| Descriptor Type | Examples | Description |

| Electronic | HOMO/LUMO energies, Dipole Moment | Describe the electronic properties and reactivity of the molecule. walisongo.ac.id |

| Hydrophobic | LogP (Partition Coefficient) | Measures the lipophilicity of the compound, affecting its absorption and distribution. walisongo.ac.id |

| Steric | Molar Refractivity, Molecular Weight | Relate to the size and shape of the molecule, influencing its fit into a binding site. mdpi.com |

| Topological | Connectivity Indices, Shape Indices | Numerically describe the atomic connectivity, size, and shape of the molecule from its 2D graph. nih.gov |

A typical 2D-QSAR equation takes the form of a linear multiple regression model, as seen in the analysis of 1,8-naphthalimide-4-aminoquinoline derivatives, where descriptors like dipole moment, log P, and hydration energy were used to model antimalarial activity. walisongo.ac.id

Three-dimensional QSAR (3D-QSAR) approaches extend upon 2D-QSAR by considering the three-dimensional structure of the molecules and their relative alignment in space. These methods provide a more detailed understanding of how the spatial arrangement of functional groups influences biological activity. The most common 3D-QSAR techniques are Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.govnih.gov

CoMFA calculates steric and electrostatic fields around a set of aligned molecules. The resulting field values are used to build a QSAR model that can be visualized as 3D contour maps, highlighting regions where steric bulk or specific electrostatic charges are favorable or unfavorable for activity. researchgate.net

CoMSIA is an extension of CoMFA that, in addition to steric and electrostatic fields, calculates hydrophobic, hydrogen-bond donor, and hydrogen-bond acceptor fields. mdpi.com This provides a more comprehensive picture of the intermolecular interactions required for activity. mdpi.comnih.gov

A combined 2D-QSAR and 3D-QSAR/CoMSIA study on a series of indole-alkylamine derivatives with potent β3 adrenergic activity provides a clear example of this methodology's application. mdpi.com In this study:

Molecules were aligned based on a common structural core.

The CoMSIA model was developed using steric, electrostatic, hydrophobic, hydrogen-bond donor, and acceptor fields. mdpi.com

The resulting 3D contour maps provided a regiospecific description of the structural requirements for improving activity. For example, the maps indicated that a hydrogen-bond donor was essential at the protonable nitrogen atom and that specific substitutions on the indole ring could enhance activity. mdpi.com

Such studies on indole derivatives have successfully generated statistically significant models, helping to rationalize the structure-activity relationships and guide the design of new, more potent compounds. nih.gov

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed information on the conformational changes, dynamics, and thermodynamics of biomolecular systems. This technique is invaluable for understanding how a ligand, such as this compound, interacts with its biological target at an atomic level. nih.gov

In the context of drug discovery involving indole derivatives, MD simulations are often used to refine the results of molecular docking. espublisher.com While docking provides a static snapshot of a potential binding pose, MD simulations can assess the stability of this pose over a period of time (from nanoseconds to microseconds), taking into account the flexibility of both the ligand and the protein in a simulated physiological environment (e.g., in a water box). mdpi.comespublisher.com

Key applications of MD simulations include:

Binding Stability Assessment: By tracking the root-mean-square deviation (RMSD) of the ligand and protein, researchers can determine if the docked complex is stable. nih.gov

Binding Free Energy Calculation: Techniques like MM/PBSA and MM/GBSA can be applied to MD trajectories to calculate the free energy of binding, providing a more accurate estimation of ligand affinity than docking scores alone. espublisher.com

Interaction Analysis: MD simulations allow for the detailed analysis of intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, and how their presence and duration contribute to binding affinity. nih.gov

Conformational Analysis: For a molecule like this compound, which contains a flexible cyclohexane (B81311) ring, MD simulations can explore its conformational landscape (e.g., chair, boat, twist-boat conformations) and how these conformations influence binding. mdpi.com

For example, a study on indole derivatives as inhibitors of the indoleamine 2,3-dioxygenase-1 (IDO1) enzyme used MD simulations to refine affinity energy calculations, noting that MD considers the complex in both gas and solvation terms, providing a more reliable prediction than docking alone. espublisher.com The choice of force field (a set of parameters describing the potential energy of the system) is crucial for the accuracy of the simulation. mdpi.com

In Silico Predictions of ADME Relevant Properties

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical component of modern drug discovery. nih.govresearchgate.net These computational models allow for the early assessment of a compound's pharmacokinetic profile, helping to identify potential liabilities and reduce late-stage failures in drug development. nih.govresearchgate.net Various software and web-based tools, such as SwissADME and pkCSM, are used to calculate these properties for compounds like this compound based on their chemical structure. researchgate.net

For indole-containing compounds, in silico ADME profiling has been widely applied. researchgate.netnih.gov The predictions are often guided by established rules like Lipinski's Rule of Five, which suggests that poor absorption or permeation is more likely when a compound has a molecular weight >500 Da, a LogP >5, more than 5 hydrogen-bond donors, and more than 10 hydrogen-bond acceptors. nih.gov

The table below summarizes key ADME properties and typical predicted values for related indole and aminocyclohexane-containing structures based on computational studies.

| ADME Property | Parameter | Description | Typical Predicted Values for Related Structures |

| Absorption | Human Intestinal Absorption (HIA) | Percentage of the compound absorbed from the gut. | Good to excellent (>70-90%). nih.govmdpi.com |

| Caco-2 Permeability | Predicts intestinal permeability using an in vitro cell model. Expressed as an apparent permeability coefficient (Papp). | High permeability (logPapp > 0.9 x 10⁻⁶ cm/s). mdpi.com | |

| Water Solubility (LogS) | Affects absorption and formulation. | Predicted to be within an acceptable range for oral bioavailability (-4 to 0.5 log mol/L). nih.gov | |

| Distribution | Plasma Protein Binding (PPB) | The fraction of a drug bound to plasma proteins. The unbound fraction (Fu) is active. | Predicted low to moderate unbound fraction (Fu often < 0.7). mdpi.com |

| Blood-Brain Barrier (BBB) Permeability | Predicts whether a compound can cross into the central nervous system. | Variable; depends on specific substitutions. Can be designed to be BBB-permeant or non-permeant. researchgate.net | |

| Metabolism | Cytochrome P450 (CYP) Inhibition | Predicts if the compound inhibits major drug-metabolizing enzymes (e.g., CYP1A2, CYP2C9, CYP2D6, CYP3A4). | Many indole derivatives are predicted to be inhibitors of one or more CYP isoforms, particularly CYP1A2 and CYP2C9. nih.gov |

| Excretion | Renal OCT2 Substrate | Predicts interaction with the Organic Cation Transporter 2, involved in renal clearance. | Can be predicted as a substrate or non-substrate. researchgate.net |

This table is a composite of findings from multiple computational studies on various indole derivatives and may not represent the exact values for this compound.

Pharmacological and Biological Research in Preclinical Models and in Vitro Systems

Receptor Binding Profiles and Ligand Affinity

The affinity of 2-(1H-indol-3-yl)cyclohexanamine derivatives for different receptors is a key area of investigation, with studies pointing towards interactions with serotonergic, opioid, cholecystokinin (B1591339), and cannabinoid receptors.

Structurally related compounds to this compound have demonstrated notable affinity for serotonin (B10506) (5-HT) receptors. Specifically, derivatives where the cyclohexane (B81311) ring is replaced by a cyclopropane (B1198618) ring, such as trans-2-(indol-3-yl)cyclopropylamines, have been synthesized and evaluated for their binding at various 5-HT receptor subtypes. researchgate.netnih.gov

Studies on these cyclopropylamine (B47189) analogs have shown that while they generally lack high affinity for the 5-HT1A receptor, they exhibit considerable affinity for the 5-HT2C receptor. researchgate.netnih.gov For instance, a 5-fluoro-substituted trans-2-(indol-3-yl)cyclopropylamine derivative displayed a high potency with a Ki value of 1.9 nM at the 5-HT2C receptor. researchgate.netnih.gov In contrast, the affinity for 5-HT2A and 5-HT2B receptor isoforms was found to be lower. researchgate.netnih.gov

Furthermore, stereochemistry plays a crucial role in the interaction with 5-HT2 receptor isoforms. The (1R,2S)-(-) enantiomer of the unsubstituted trans-2-(indol-3-yl)cyclopropylamine showed higher affinity for 5-HT2A and 5-HT2B sites, whereas the (1S,2R)-(+) enantiomer had a higher affinity for the 5-HT2C receptor. researchgate.netnih.gov This stereoselective binding suggests that the cyclopropylamine structure can serve as a rigid scaffold for developing selective 5-HT2C receptor ligands. researchgate.netnih.gov

Other indole (B1671886) derivatives have also been investigated for their serotonin receptor affinities. For example, certain 2-(indol-1-yl)-1-methylethylamine derivatives have been identified as selective agonists for 5-HT2C receptors relative to 5-HT2A receptors. ebi.ac.uk Halogenation of the indole ring in these compounds was found to influence binding affinity and selectivity. nih.gov

Table 1: Binding Affinities (Ki, nM) of trans-2-(Indol-3-yl)cyclopropylamine Derivatives at Serotonin Receptors

| Compound | 5-HT1A | 5-HT2A | 5-HT2B | 5-HT2C |

|---|---|---|---|---|

| Unsubstituted (racemic) | >1000 | 180 | 330 | 25 |

| 5-Methoxy (racemic) | 40 | 110 | 150 | 11 |

| 5-Fluoro (racemic) | 130 | 120 | 200 | 1.9 |

| (1R,2S)-(-)-Unsubstituted | ND | 95 | 170 | 48 |

| (1S,2R)-(+)-Unsubstituted | ND | 450 | 850 | 15 |

Data sourced from studies on trans-2-(indol-3-yl)cyclopropylamine derivatives. researchgate.netnih.gov ND = Not Determined.

Currently, there is a lack of direct scientific evidence from the reviewed literature specifically linking this compound to significant binding or modulation of the opioid receptor-like 1 (ORL1) or the μ-opioid receptor. While the broader class of indole-containing compounds has been explored for various pharmacological activities, specific data on the interaction of this particular chemical structure with the opioid system is not available in the provided search results. Further research would be necessary to determine if this compound possesses any affinity for these or other opioid receptors.

There is no direct evidence in the reviewed scientific literature to suggest that this compound acts as a cholecystokinin (CCK) receptor antagonist. The search results discuss various CCK receptor antagonists, but none of the mentioned compounds bear a structural resemblance to this compound. nih.govnih.gov Therefore, any potential activity of this compound at CCK receptors remains uninvestigated based on the available information.

While direct studies on the cannabinoid receptor activity of this compound are not available in the provided search results, research on other indole derivatives has established the indole scaffold as a key pharmacophore for cannabinoid receptor ligands. mdpi.comrsc.orgnih.gov For instance, synthetic indole cannabinoids featuring a 2',2'-dimethylindan-5'-oyl group at the indole C3 position have demonstrated high affinity for human CB2 receptors at nanomolar concentrations with good selectivity over CB1 receptors. nih.gov The addition of a methyl group at the C2 position of the indole ring has been shown to enhance selectivity for the CB2 receptor. nih.gov Although these compounds are structurally distinct from this compound, their activity highlights the potential for indole-containing molecules to interact with the cannabinoid system.

Enzyme Inhibition and Modulation

The potential for this compound and its analogs to inhibit or modulate the activity of key enzymes is another area of pharmacological interest.

Based on the reviewed scientific literature, there is no specific data available on the inhibitory activity of this compound against acetylcholinesterase (AChE) or butyrylcholinesterase (BChE). While various compounds, including some containing indole or piperidine (B6355638) moieties, have been investigated as inhibitors of these enzymes, the specific compound has not been the subject of such studies in the provided search results. nih.govnih.gov Therefore, its potential as a cholinesterase inhibitor remains to be determined.

Glutathione (B108866) S-transferase (GST)

Glutathione S-transferases (GSTs) are a family of enzymes pivotal to cellular detoxification processes by catalyzing the conjugation of glutathione to a wide array of xenobiotic and endogenous compounds. This action generally renders the substrates more water-soluble, facilitating their excretion. Due to their role in detoxifying chemotherapeutic agents, inhibitors of GSTs are of significant interest in oncology to overcome drug resistance.

Indoleamine-2,3-dioxygenase 1 (IDO1)

Indoleamine-2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the kynurenine (B1673888) pathway of tryptophan metabolism. nih.govnih.gov By depleting local tryptophan concentrations and producing immunomodulatory metabolites, IDO1 plays a crucial role in creating an immunosuppressive microenvironment. This makes it a prime therapeutic target in oncology and for the treatment of various inflammatory and autoimmune disorders. nih.gov

The indole nucleus is a key structural feature of the natural substrate for IDO1, tryptophan, and thus, many indole-containing compounds have been investigated as potential inhibitors. While direct inhibitory data for this compound is not specified in the available literature, research on related indole derivatives has shown promise. For instance, brassinin, an indole-based natural product, has demonstrated IDO1 inhibitory activity with a Kᵢ of 97.7 µM. nih.gov Furthermore, synthetic efforts have yielded potent indole-based IDO1 inhibitors. A series of furano-o-naphthaquinone derivatives incorporating an indole moiety were synthesized and evaluated, with some compounds exhibiting significant enzymatic and cellular inhibitory activity against IDO1, with IC₅₀ values in the low micromolar range. mdpi.com For example, a 1-ene-3-ketone-17-hydroxyl derivative from this series showed an IC₅₀ value of 3.85 µM in a cell-based assay. mdpi.com

These findings suggest that the indole scaffold is a valid pharmacophore for IDO1 inhibition. The potential of the this compound framework as a starting point for novel IDO1 inhibitors warrants further investigation.

Table 1: IDO1 Inhibitory Activity of Selected Indole Derivatives

| Compound | Target | IC₅₀ / Kᵢ | Assay Type |

|---|---|---|---|

| Brassinin | IDO1 | Kᵢ = 97.7 µM | Enzymatic |

Cyclooxygenase-2 (COX-2)

Cyclooxygenase-2 (COX-2) is an enzyme that is typically induced by pro-inflammatory stimuli and is responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. nih.gov Selective inhibition of COX-2 over the constitutively expressed COX-1 isoform is a well-established strategy for the development of anti-inflammatory drugs with a reduced risk of gastrointestinal side effects. nih.gov

The indole scaffold is a privileged structure in the design of COX-2 inhibitors, with the non-steroidal anti-inflammatory drug (NSAID) indomethacin (B1671933) being a notable example. nih.gov While specific data for this compound is not available, research on related indolinone derivatives (which contain a saturated indole ring) has demonstrated significant COX-2 inhibitory activity. A series of 1,3-dihydro-2H-indolin-2-one derivatives bearing α,β-unsaturated ketones were synthesized and evaluated for their anti-inflammatory and COX-2 inhibitory properties. nih.gov Several of these compounds were found to be potent COX-2 inhibitors, with one derivative, compound 4e, exhibiting an IC₅₀ value of 2.35 µM. nih.gov

The demonstrated activity of these related compounds suggests that the core indole structure present in this compound could serve as a valuable template for the design of novel and selective COX-2 inhibitors.

Table 2: COX-2 Inhibitory Activity of a Selected Indolinone Derivative

| Compound | Target | IC₅₀ | Assay Type |

|---|

DNA Gyrase

DNA gyrase is a type II topoisomerase found in bacteria that is essential for maintaining DNA topology, particularly by introducing negative supercoils into the DNA. nih.gov This enzyme is a validated and critical target for antibacterial drugs. Inhibitors of DNA gyrase can trap the enzyme-DNA complex, leading to double-strand breaks and ultimately bacterial cell death. nih.gov

Currently, there is no published preclinical data to suggest that this compound or its close derivatives have been evaluated for inhibitory activity against DNA gyrase. The primary classes of DNA gyrase inhibitors, such as the quinolones and coumarins, are structurally distinct from the this compound scaffold. nih.gov Therefore, the potential for this compound to act as a DNA gyrase inhibitor remains an open area for future research.

Tyrosinase

Tyrosinase is a copper-containing enzyme that plays a key role in melanogenesis, the process of melanin (B1238610) pigment production. researchgate.net It catalyzes the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone. researchgate.net Inhibitors of tyrosinase are of great interest in the cosmetic industry for skin whitening and in medicine for the treatment of hyperpigmentation disorders.

The indole structure is related to melanin precursors, making it a logical starting point for the design of tyrosinase inhibitors. mdpi.com Research has shown that various indole derivatives possess tyrosinase inhibitory activity. For example, a series of indole–thiourea derivatives were synthesized, with one compound demonstrating an IC₅₀ of 5.9 µM, which was more potent than the reference inhibitor kojic acid. researchgate.net In another study, a nitrophenylpiperazine derivative featuring an indole moiety exhibited a tyrosinase inhibitory effect with an IC₅₀ value of 72.55 µM, and kinetic studies revealed a mixed-type inhibition mechanism. nih.gov

Although direct testing of this compound has not been reported, the consistent finding of tyrosinase inhibition among various indole-containing compounds suggests that this scaffold is a promising lead for the development of new tyrosinase inhibitors.

Table 3: Tyrosinase Inhibitory Activity of Selected Indole Derivatives

| Compound | Target | IC₅₀ |

|---|---|---|

| Indole-thiourea derivative (4b) | Tyrosinase | 5.9 µM |

Soluble Epoxide Hydrolase (sEH) and 5-Lipoxygenase (5-LOX)

Soluble epoxide hydrolase (sEH) and 5-lipoxygenase (5-LOX) are two key enzymes in the metabolism of polyunsaturated fatty acids that produce pro-inflammatory lipid mediators. sEH degrades anti-inflammatory epoxyeicosatrienoic acids (EETs), while 5-LOX is involved in the synthesis of pro-inflammatory leukotrienes. nih.gov Dual inhibition of both sEH and 5-LOX is a promising therapeutic strategy for inflammatory diseases, as it can simultaneously reduce the levels of pro-inflammatory mediators and increase the levels of anti-inflammatory lipids. nih.gov

Research into dual sEH/5-LOX inhibitors has identified the indoline (B122111) scaffold, a saturated analog of indole, as a promising starting point. nih.gov A study focused on the discovery and optimization of indoline-based compounds led to the identification of a potent dual inhibitor, compound 73. This compound exhibited IC₅₀ values of 0.43 µM for sEH and 0.41 µM for 5-LOX in enzymatic and cellular assays, respectively. nih.gov In vivo studies in murine models of peritonitis and asthma further demonstrated its remarkable anti-inflammatory efficacy. nih.gov

The significant activity of this indoline derivative strongly suggests that the core structure is well-suited for interaction with both sEH and 5-LOX. This provides a compelling rationale for the future investigation of this compound and its derivatives as potential dual-acting anti-inflammatory agents.

Table 4: sEH and 5-LOX Inhibitory Activity of a Selected Indoline Derivative

| Compound | Target | IC₅₀ | Assay Type |

|---|---|---|---|

| Compound 73 (Indoline derivative) | sEH | 0.43 µM | Enzymatic |

ABCG2 Transporter Inhibition

The ATP-binding cassette (ABC) transporter ABCG2 is a transmembrane protein that plays a significant role in multidrug resistance (MDR) in cancer by actively effluxing a wide range of chemotherapeutic agents from cancer cells. mdpi.com It also affects the pharmacokinetics of many drugs and protects tissues from xenobiotics. nih.gov Inhibition of ABCG2 is a key strategy to overcome MDR and enhance the efficacy of anticancer drugs.

The indole scaffold is present in a number of known ABCG2 inhibitors, such as the potent fumitremorgin C-related inhibitor Ko143. nih.gov Structure-activity relationship studies on Ko143 derivatives have provided insights into the structural requirements for potent ABCG2 inhibition. nih.gov While specific data for this compound is not available, the established importance of the indole nucleus in potent ABCG2 inhibitors like Ko143 suggests that the this compound scaffold could be a valuable starting point for the design of novel ABCG2 modulators. Further research is needed to explore this potential and to determine the specific interactions of this compound with the ABCG2 transporter.

In Vitro Mechanistic Investigations of Biological Activities

Antiviral Mechanisms (e.g., RSV replication inhibition)

Derivatives of 2-((1H-indol-3-yl)thio/sulfinyl)-N-phenylacetamide have been identified as novel inhibitors of Respiratory Syncytial Virus (RSV) in in vitro studies. nih.govresearchgate.net These compounds have been shown to target different stages of the viral replication cycle. Specifically, the derivative known as 4-49C acts as an inhibitor of membrane fusion, a critical step for viral entry into the host cell. nih.govresearchgate.net Another derivative, 1-HB-63, functions at the later stage of RSV genome replication and transcription. nih.govresearchgate.net

Research has explored the efficacy of various RSV inhibitors using a three-dimensional culture system of fully differentiated human airway epithelium cells (HuAECs), which mimics the cellular environment of the lower respiratory tract. nih.gov In these models, replication inhibitors, including both nucleoside and non-nucleoside analogues, have demonstrated a significant antiviral effect even when treatment is delayed post-infection. nih.gov While the specific compound this compound was not explicitly tested in this model, the study highlights the potential of replication inhibitors, a class to which derivatives of the core indole structure belong. Further structural modifications are considered necessary to enhance the in vivo efficacy of these indole-based compounds against RSV. nih.govresearchgate.net

Antimicrobial Activities (e.g., antibacterial, antifungal)

Novel derivatives of 2-(1H-indol-3-yl)-N-(3,4-diphenylthiazol-2(3H)-ylidene)ethanamine have been synthesized and evaluated for their in vitro antimicrobial properties. nih.gov These compounds were tested against a panel of Gram-positive and Gram-negative bacteria, as well as five fungal species. nih.gov The research indicates that these indole-containing thiazole (B1198619) derivatives possess both antibacterial and antifungal activities, although specific data on the minimum inhibitory concentrations for this compound itself are not detailed in the available literature. The general class of indole derivatives is recognized for its potential in developing new antimicrobial agents.

Anthelmintic Activities

While direct studies on the anthelmintic properties of this compound are not prominently available, related cyclic depsipeptides containing indole moieties have shown significant in vivo activity against parasitic nematodes like Haemonchus contortus in sheep. nih.govresearchgate.net These compounds, such as enniatin derivatives, are believed to exert their effect by acting as ionophores and binding to specific receptors in the nematode, like the latrophilin-like transmembrane receptor, which is crucial for pharyngeal pumping. researchgate.net The structural conformation of these cyclic peptides, particularly the presence of an inflexible region, is thought to mimic the active conformation required for anthelmintic activity. researchgate.net Research on other natural compounds has also demonstrated that various plant extracts containing a range of bioactive molecules exhibit broad-spectrum anthelmintic properties. nih.govwho.int

Analgesic Activity (Preclinical Models)

In preclinical studies, various analogues of indole-3-acetic acid have demonstrated significant analgesic properties. For instance, certain (indol-3-yl)alkylamides have exhibited potent analgesic effects in animal models, comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241) and diclofenac. nih.gov Specifically, N-(pyridin-4-yl)acetamides with benzyl (B1604629) or 4-fluorobenzyl substitutions on the indole ring showed promising results. nih.gov

Indomethacin, a well-known NSAID from the indole acetic acid class, and its analogues have also been studied for their analgesic and anti-inflammatory activities. nih.gov These compounds are known to inhibit COX enzymes, which are involved in prostaglandin (B15479496) biosynthesis. nih.gov While these studies focus on derivatives, they underscore the potential of the indole core structure in the development of new analgesic agents.

Anticonvulsant Activity (Preclinical Models)

The anticonvulsant potential of compounds containing the indole nucleus has been an area of active research. While specific data for this compound is limited, derivatives of 3-(1H-indol-3-yl)pyrrolidine-2,5-dione have been synthesized and evaluated for their potential antidepressant and anticonvulsant effects. nih.gov Furthermore, other heterocyclic compounds incorporating the quinazolin-4(3H)-one scaffold, which can be conceptually related to indole structures, have been investigated for their anticonvulsant activity, with some showing promise as positive allosteric modulators of the GABA-A receptor. nih.gov The maximal electroshock (MES) and 6 Hz seizure tests are common preclinical models used to evaluate the efficacy of new anticonvulsant candidates. semanticscholar.orgmdpi.commdpi.com

Neurochemical Effects in Preclinical Systems

The neurochemical effects of indole-containing compounds are diverse, largely stemming from their structural similarity to the neurotransmitter serotonin (5-hydroxytryptamine). While direct neurochemical profiling of this compound is not extensively documented in the provided search results, the broader class of indole derivatives is known to interact with various components of the central nervous system. For example, the anticonvulsant activity of some related compounds is suggested to be mediated through interaction with GABA-A receptors. nih.gov The analgesic effects of indole derivatives are often linked to the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory and pain pathways. nih.gov

Analytical Methodologies for Characterization and Quantification in Research

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the elucidation of the molecular structure of 2-(1H-indol-3-yl)cyclohexanamine, providing insights into its atomic connectivity and the nature of its chemical bonds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H-NMR and ¹³C-NMR are utilized for complete structural assignment.

¹H-NMR Spectroscopy: The proton NMR spectrum of this compound exhibits characteristic signals corresponding to the protons of the indole (B1671886) ring and the cyclohexyl group. The aromatic protons of the indole ring typically resonate in the downfield region (δ 7.0-8.0 ppm), while the protons of the cyclohexyl ring appear in the more upfield region (δ 1.0-3.5 ppm). The proton on the indole nitrogen (N-H) often appears as a broad singlet in the downfield region (δ 8.0-8.5 ppm). The chemical shifts and coupling constants of the cyclohexyl protons can provide information about the stereochemistry of the molecule. youtube.comresearchgate.net

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides information on the carbon skeleton of the molecule. The aromatic carbons of the indole ring typically resonate in the range of δ 110-140 ppm. The carbons of the cyclohexyl ring will appear in the upfield region, generally between δ 20-60 ppm. The specific chemical shifts can be influenced by the substitution pattern and the stereochemistry of the molecule. youtube.comresearchgate.net

Table 1: Predicted ¹H-NMR and ¹³C-NMR Chemical Shifts for this compound Predicted data based on analysis of structurally similar indole and cyclohexanamine derivatives.

| Atom | Predicted ¹H-NMR Chemical Shift (δ, ppm) | Predicted ¹³C-NMR Chemical Shift (δ, ppm) |

|---|---|---|

| Indole N-H | 8.1 (br s) | - |

| Indole C2-H | 7.2 (s) | 123 |

| Indole C4-H | 7.6 (d) | 119 |

| Indole C5-H | 7.1 (t) | 120 |

| Indole C6-H | 7.2 (t) | 122 |

| Indole C7-H | 7.4 (d) | 111 |

| Indole C3 | - | 112 |

| Indole C3a | - | 127 |

| Indole C7a | - | 136 |

| Cyclohexyl C1-H | 3.1 (m) | 55 |

| Cyclohexyl C2-H | 2.9 (m) | 40 |

| Cyclohexyl CH₂ | 1.2-2.0 (m) | 25, 26, 30, 34 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H and C-H stretching vibrations, as well as for the aromatic C=C bonds of the indole ring. researchgate.netresearchgate.netacs.org

Table 2: Predicted IR Absorption Bands for this compound Predicted data based on typical vibrational frequencies for indole and amine functional groups.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |

|---|---|---|

| Indole N-H | 3400-3300 | Stretching |

| Amine N-H | 3350-3250 | Stretching |

| Aromatic C-H | 3100-3000 | Stretching |

| Aliphatic C-H | 3000-2850 | Stretching |

| Aromatic C=C | 1600-1450 | Stretching |

| N-H Bend | 1650-1550 | Bending |

| C-N Stretch | 1350-1000 | Stretching |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores. The indole ring system in this compound acts as a chromophore, leading to characteristic absorption maxima in the UV region. beilstein-journals.orgresearchgate.netresearchgate.netnist.govyoutube.com The spectrum is typically recorded in a solvent such as ethanol (B145695) or methanol. The position and intensity of the absorption bands can be influenced by the solvent and the substitution on the indole ring.

Table 3: Predicted UV-Vis Absorption Maxima for this compound Predicted data based on the known UV-Vis spectra of 3-substituted indoles.

| Solvent | Predicted λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) (Approximate) |

|---|---|---|

| Ethanol | ~220 | ~35,000 |

| ~280 | ~6,000 | |

| ~290 (shoulder) | ~5,000 |

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is employed for the confirmation of the molecular weight of this compound and for the identification of its metabolites in preclinical studies. amazonaws.com

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, which allows for the determination of its elemental composition. This is a crucial step in confirming the identity of a newly synthesized compound. For this compound (C₁₄H₁₈N₂), the theoretical exact mass can be calculated and compared to the experimentally determined value.

Table 4: Predicted HRMS Data for this compound

| Ion | Formula | Calculated Exact Mass |

|---|---|---|

| [M+H]⁺ | C₁₄H₁₉N₂⁺ | 215.1543 |

| [M+Na]⁺ | C₁₄H₁₈N₂Na⁺ | 237.1362 |

Tandem Mass Spectrometry (MS/MS) is an essential tool in drug metabolism studies to identify the structures of metabolites. mdpi.complos.orgnih.govnih.govyoutube.com In a typical preclinical study, the parent compound is incubated with liver microsomes or administered to an animal model, and the resulting biological samples are analyzed by LC-MS/MS. By fragmenting the parent compound and its potential metabolites, characteristic fragmentation patterns can be established. Common metabolic transformations for a molecule like this compound could include hydroxylation of the indole or cyclohexyl rings, N-dealkylation, or oxidation.

Table 5: Predicted Major MS/MS Fragments for the [M+H]⁺ Ion of this compound Predicted fragmentation patterns based on the structure of the parent compound.

| m/z of Fragment Ion | Proposed Structure/Loss |

|---|---|

| 130.0657 | Indole-3-ylmethylene cation (Loss of cyclohexanamine) |

| 98.1126 | Cyclohexanamine cation (Loss of indole-3-methylene) |

Chromatographic Separations

Chromatography is a cornerstone technique for the separation, identification, and purification of individual components from a mixture. In the context of "this compound," chromatographic methods are indispensable for assessing the purity of synthesized batches and for monitoring the progress of chemical reactions in real-time. The choice of chromatographic technique depends on the specific analytical goal, whether it is a rapid qualitative check or a precise quantitative measurement.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify each component in a mixture. advancechemjournal.com It is particularly valuable for determining the purity of a synthesized compound like "this compound" with high precision and accuracy. advancechemjournal.com The principle of HPLC involves injecting a small volume of the sample into a column packed with a stationary phase. A liquid mobile phase is then pumped through the column at high pressure, and the separation of the sample's components is achieved based on their differential interactions with the stationary and mobile phases. advancechemjournal.com

For a compound such as "this compound," a reversed-phase HPLC method would likely be employed. In this setup, the stationary phase is nonpolar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water, often with additives to improve peak shape and resolution. The use of a Diode Array Detector (DAD) allows for the monitoring of the elution at multiple wavelengths, which aids in the identification of impurities.

The purity of "this compound" is determined by integrating the area of its corresponding peak in the chromatogram and comparing it to the total area of all peaks. For accurate quantification, a calibration curve is typically constructed using certified reference standards of the compound. In some cases, derivatization of the amine group with a reagent like o-phthalaldehyde (B127526) (OPA) can be performed pre-column to enhance UV absorbance or fluorescence, thereby increasing the sensitivity of the detection method. researchgate.net

Below is a representative data table outlining a potential HPLC method for the purity assessment of "this compound."

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |

| Mobile Phase B | 0.1% Trifluoroacetic Acid in Acetonitrile |

| Gradient | 20% B to 80% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 220 nm, 280 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | ~ 7.5 min (dependent on exact conditions) |

This table represents a typical starting point for method development and may require optimization.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for the qualitative monitoring of organic reactions. rsc.orgyoutube.com It is an essential tool in synthetic chemistry to quickly assess the progress of a reaction by observing the consumption of starting materials and the formation of products. rsc.org A TLC plate is typically a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material, most commonly silica (B1680970) gel. youtube.com

To monitor a reaction producing "this compound," a small aliquot of the reaction mixture is spotted onto the baseline of a TLC plate alongside spots of the starting materials. rsc.orgyoutube.com The plate is then placed in a sealed chamber containing a suitable solvent system (eluent). The eluent moves up the plate by capillary action, and the components of the spotted mixture travel at different rates depending on their polarity and affinity for the stationary phase. youtube.com

After development, the plate is visualized, typically under UV light, which reveals the positions of the spots. The progress of the reaction can be determined by comparing the intensity of the spot corresponding to the starting material with the intensity of the new spot corresponding to the product. A completed reaction is often indicated by the complete disappearance of the starting material spot. youtube.com The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of a compound in a given TLC system and can be used for identification purposes.

A representative TLC system for monitoring the formation of "this compound" might be:

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 |

| Mobile Phase (Eluent) | Dichloromethane/Methanol (e.g., 95:5 v/v) with 1% Triethylamine (B128534) |

| Visualization | UV light (254 nm) and/or staining with a ninhydrin (B49086) solution |

The triethylamine is added to the eluent to prevent the basic amine product from streaking on the acidic silica gel plate.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a definitive analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method allows for the unambiguous determination of the molecular structure, bond lengths, bond angles, and conformation of "this compound." The resulting structural data is crucial for understanding its chemical reactivity and intermolecular interactions.